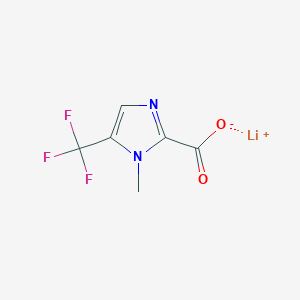

Lithium(1+) ion 1-methyl-5-(trifluoromethyl)-1h-imidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylated compounds, such as 1-methyl-5-(trifluoromethyl)-1H-pyrazole , are key intermediates for important medicinal and agrochemical building blocks . They are often used in the protection of crops from pests and in the pharmaceutical and veterinary industries .

Synthesis Analysis

The synthesis of similar compounds, like 1-methyl-5-(trifluoromethyl)-1H-pyrazole, has been reported . The process involves starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one . The bromination of both 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole by NBS in mild conditions was performed .Chemical Reactions Analysis

The generation and reactivity of a new 1-methyl-5-(trifluoromethyl)azafulvenium methide are described . Under microwave-induced pyrolysis conditions, this intermediate could be trapped by dipolarophiles, acting either as a 4π or as an 8π dipole .Scientific Research Applications

Application in Rechargeable Li Batteries :

- A study explored ionic liquids with various cations, including imidazolium derivatives, for use in 5V rechargeable battery systems. These ionic liquids demonstrated compatibility with lithium metal anodes and a wide electrochemical window, making them suitable for high-voltage applications (Borgel et al., 2009).

Electrochemical Investigations of Ionic Liquids :

- Research on a novel ionic liquid formed by coupling 4,5-dicyano-2-(trifluoromethyl)imidazole with N-butyl-N-methyl-pyrrolidinium cation showed stability and suitable ionic conductivity for application in lithium cells, especially at elevated temperatures (Ochel et al., 2017).

Enhancement of Electrochemical Performance in Li-Ion Batteries :

- A study highlighted the synthesis of an imidazolium functionalized imide-based electrolyte salt, improving lithium-ion battery performance, particularly when combined with conventional imide salts as additives (Ahmed et al., 2019).

Lithium Ion Solvation in Ionic Liquids :

- Lithium ion solvation in room-temperature ionic liquids, including imidazolium derivatives, was studied, showing potential for lithium ion coordination through bidentate ions. This research is pivotal for understanding lithium ion behavior in these solvents (Umebayashi et al., 2007).

Polymer Electrolyte Systems for Improved Ionic Conductivity :

- Research involving 1-butyl-3-methyl imidazolium trifluoromethanesulfonate in polymer blend electrolyte systems revealed increased ionic conductivity and thermal stability, crucial for developing efficient battery systems (Sim et al., 2014).

Room Temperature Molten Salts as Battery Electrolyte :

- A study using ethyl-methyl-imidazolium bis-(trifluoromethanesulfonyl)-imide as a solvent in lithium batteries demonstrated excellent cycling performance and capacity retention, indicating its effectiveness as an electrolyte (Garcia et al., 2004).

Mechanism of Action

Future Directions

Trifluoromethylpyridine (TFMP) and its derivatives are expected to have many novel applications in the future . They are key structural motifs in active agrochemical and pharmaceutical ingredients . As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name |

lithium;1-methyl-5-(trifluoromethyl)imidazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2.Li/c1-11-3(6(7,8)9)2-10-4(11)5(12)13;/h2H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNCOHWLNWPNQD-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1C(=CN=C1C(=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3LiN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2354559.png)

![N-[6-(Dimethylamino)pyridin-2-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2354564.png)

![2-[(2,3-Dichlorophenyl)formamido]propanoic acid](/img/structure/B2354566.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2354568.png)

![2-Chloro-N-[1-(1-ethylsulfonylpiperidin-4-yl)ethyl]-N-methylacetamide](/img/structure/B2354574.png)